molecular formula C21H20 B12695982 2,6-Dibenzyltoluene CAS No. 101232-44-4

2,6-Dibenzyltoluene

Cat. No.: B12695982
CAS No.: 101232-44-4
M. Wt: 272.4 g/mol
InChI Key: OSKNTTXXQQCIRN-UHFFFAOYSA-N
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Description

2,6-Dibenzyltoluene is an organic compound with the molecular formula C21H20. It is a derivative of toluene, where two benzyl groups are attached to the 2 and 6 positions of the toluene ring. This compound is known for its stability and is used in various industrial applications, particularly as a liquid organic hydrogen carrier (LOHC) due to its ability to absorb and release hydrogen through chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibenzyltoluene can be synthesized through the Friedel-Crafts alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction can be represented as follows:

C7H8+2C7H7ClAlCl3C21H20+2HCl\text{C}_7\text{H}_8 + 2 \text{C}_7\text{H}_7\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_{21}\text{H}_{20} + 2 \text{HCl} C7​H8​+2C7​H7​ClAlCl3​​C21​H20​+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibenzyltoluene undergoes various chemical reactions, including:

    Hydrogenation: The compound can be hydrogenated to form perhydro-2,6-dibenzyltoluene, which is used in hydrogen storage applications.

    Oxidation: Oxidation of this compound can lead to the formation of benzyl alcohols and benzoic acids.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dibenzyltoluene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,6-Dibenzyltoluene exerts its effects primarily involves its ability to undergo hydrogenation and dehydrogenation reactions. In hydrogen storage applications, the compound absorbs hydrogen through catalytic hydrogenation, forming perhydro-2,6-dibenzyltoluene. The hydrogen can be released through dehydrogenation, facilitated by a suitable catalyst. The molecular targets and pathways involved include the aromatic rings and the catalytic sites on the catalyst surface .

Comparison with Similar Compounds

    Benzyltoluene: Similar structure but with only one benzyl group attached to the toluene ring.

    Diphenylmethane: Contains two phenyl groups attached to a central methylene group.

    Benzylbenzene: Consists of a benzyl group attached to a benzene ring.

Uniqueness: 2,6-Dibenzyltoluene is unique due to its specific substitution pattern, which provides distinct chemical and physical properties. Its ability to act as a liquid organic hydrogen carrier sets it apart from other similar compounds, making it highly valuable in hydrogen storage and transfer applications .

Properties

CAS No.

101232-44-4

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

1,3-dibenzyl-2-methylbenzene

InChI

InChI=1S/C21H20/c1-17-20(15-18-9-4-2-5-10-18)13-8-14-21(17)16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3

InChI Key

OSKNTTXXQQCIRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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